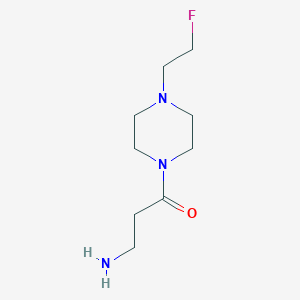

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic molecules containing multiple functional groups. The base structure derives from propan-1-one, with substituents identified according to their positional relationships and priority rules. The complete systematic name reflects the presence of the amino group at the 3-position of the propanone chain, while the piperazine ring system is substituted at the 4-position with a 2-fluoroethyl group.

The molecular formula for 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can be established as C9H18FN3O, indicating a molecular composition that includes nine carbon atoms, eighteen hydrogen atoms, one fluorine atom, three nitrogen atoms, and one oxygen atom. This formula represents a molecular weight of approximately 203.26 grams per mole, positioning it within the typical range for small molecule pharmaceutical compounds.

Structural analogs found in chemical databases provide insight into naming conventions for related compounds. The closely related compound 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one shares the same core structure but with a chlorine substituent instead of the amino group. Similarly, 3-Amino-1-piperazin-1-yl-propan-1-one represents the parent structure without the fluoroethyl substitution. These relationships demonstrate the systematic approach to nomenclature within this chemical family.

The Chemical Abstracts Service registry system would assign a unique identifier to this specific compound, distinguishing it from structural isomers and closely related analogs. Alternative naming systems may refer to this compound using variations that emphasize different structural features, such as the piperazine core or the fluoroalkyl substituent, depending on the chemical context and application focus.

Molecular Geometry and Conformational Analysis

The three-dimensional molecular geometry of this compound involves complex conformational considerations arising from multiple rotatable bonds and the inherent flexibility of the piperazine ring system. The piperazine core adopts a chair conformation similar to cyclohexane, with nitrogen atoms occupying positions that allow for optimal orbital overlap and minimal steric hindrance. This six-membered ring provides a relatively rigid scaffold that influences the overall molecular shape and conformational preferences.

The carbonyl group linking the propyl chain to the piperazine nitrogen creates a partial double bond character that restricts rotation around the carbon-nitrogen bond. Research on related N-acylated piperazine compounds has demonstrated that this amide linkage results in conformational isomers at room temperature due to restricted rotation. Temperature-dependent nuclear magnetic resonance studies of similar compounds have revealed activation energy barriers between 56 and 80 kilojoules per mole for interconversion between conformers.

The 2-fluoroethyl substituent on the piperazine ring introduces additional conformational complexity through its rotatable carbon-carbon and carbon-nitrogen bonds. The electronegative fluorine atom influences the conformational preferences of this side chain through both steric and electronic effects. The carbon-fluorine bond length of approximately 1.35 angstroms and the resulting dipole moment contribute to the overall molecular polarity and potential intermolecular interactions.

Computational modeling approaches can predict the preferred conformations of this molecule through energy minimization calculations. The interplay between the chair conformation of the piperazine ring, the planar geometry around the carbonyl carbon, and the extended conformation of the fluoroethyl chain creates a complex three-dimensional structure. Molecular dynamics simulations would reveal the dynamic behavior and conformational sampling that occurs under physiological conditions.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum would display characteristic signals for each distinct proton environment within the molecule. The piperazine ring protons typically appear as complex multiplets between 2.4 and 3.8 parts per million, with the exact chemical shifts depending on the electronic environment created by the adjacent nitrogen atoms and substituents.

The 2-fluoroethyl substituent generates distinctive spectral features, with the fluorine-bearing carbon producing a characteristic doublet in the carbon-13 spectrum due to carbon-fluorine coupling. The coupling constant for carbon-fluorine interactions typically ranges from 150 to 250 hertz, providing definitive evidence for the presence and position of the fluorine atom. Proton nuclear magnetic resonance analysis of the fluoroethyl group shows the characteristic pattern of a triplet for the fluorine-bearing carbon protons and a doublet of triplets for the adjacent methylene protons.

Infrared spectroscopy reveals the presence of key functional groups through their characteristic vibrational frequencies. The primary amine group produces characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers, typically appearing as two distinct peaks for asymmetric and symmetric stretching modes. The carbonyl group of the amide linkage between the propyl chain and piperazine ring generates a strong absorption band around 1650 wavenumbers, shifted from typical ketone frequencies due to resonance with the nitrogen lone pair.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak would appear at mass-to-charge ratio 203 for the intact molecule. Common fragmentation patterns for piperazine derivatives include loss of the fluoroethyl group, cleavage at the amide bond, and formation of characteristic piperazine-containing fragments. Electrospray ionization techniques typically produce protonated molecular ions at mass-to-charge ratio 204, facilitating detection and quantification in analytical applications.

| Spectroscopic Technique | Key Diagnostic Features | Expected Values/Ranges |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Piperazine ring protons | 2.4-3.8 ppm (multipets) |

| 1H Nuclear Magnetic Resonance | Fluoroethyl protons | 4.5-4.7 ppm (triplet), 2.8-3.0 ppm (doublet of triplets) |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 165-175 ppm |

| 13C Nuclear Magnetic Resonance | Fluorine-bearing carbon | 80-85 ppm (doublet, J=160-180 Hz) |

| Infrared Spectroscopy | Primary amine N-H stretch | 3300-3500 cm⁻¹ |

| Infrared Spectroscopy | Amide carbonyl | ~1650 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 203 [M]⁺ |

| Mass Spectrometry | Protonated molecular ion | m/z 204 [M+H]⁺ |

Comparative Analysis with Piperazine/Fluoroethyl Structural Analogs

Comparative structural analysis of this compound with related piperazine and fluoroethyl-containing compounds reveals important structure-activity relationships and chemical property trends. The parent compound 3-Amino-1-piperazin-1-yl-propan-1-one, lacking the fluoroethyl substituent, provides a baseline for understanding the effects of fluorine incorporation. The molecular weight difference of 46 mass units reflects the addition of the fluoroethyl group and its associated changes in lipophilicity and electronic properties.

The closely related compound 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one offers direct comparison of amino versus chloro substitution effects. This structural analog shares the same piperazine core and fluoroethyl substituent but differs in the nature of the halogen versus amino group substitution. The chloro analog exhibits a molecular weight of 230.7 grams per mole compared to the amino compound's 203.26 grams per mole, reflecting the mass difference between chlorine and the amino group. The electronic properties differ significantly, with the amino group serving as an electron-donating substituent while chlorine acts as an electron-withdrawing group.

Fluorinated piperazine derivatives represent an important class of pharmaceutical intermediates, with compounds such as 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one demonstrating the structural diversity possible within this chemical family. This phenyl-substituted analog contains an aromatic fluorine substituent rather than the aliphatic fluoroethyl group, resulting in different conformational preferences and electronic characteristics. The molecular weight of 251.30 grams per mole for the fluorophenyl analog compared to 203.26 grams per mole for the fluoroethyl compound illustrates the structural expansion achieved through aromatic substitution.

The 1,4-Bis(3-aminopropyl)piperazine analog represents a symmetrically substituted piperazine derivative with two aminopropyl chains, providing insight into the effects of multiple substitution. This compound, with molecular formula C10H24N4 and molecular weight 200.32 grams per mole, demonstrates the structural possibilities for extending the piperazine scaffold through additional alkyl chains. The presence of four nitrogen atoms compared to three in the target compound creates different hydrogen bonding patterns and potential coordination sites.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C9H18FN3O | 203.26 | Target compound |

| 3-Amino-1-piperazin-1-yl-propan-1-one | C7H15N3O | 157.21 | Lacks fluoroethyl group |

| 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one | C9H16ClFN2O | 230.7 | Chloro instead of amino |

| 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | C13H18FN3O | 251.30 | Fluorophenyl instead of fluoroethyl |

| 1,4-Bis(3-aminopropyl)piperazine | C10H24N4 | 200.32 | Symmetrical disubstitution |

Properties

IUPAC Name |

3-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAYGPZWNCYYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosinase, a type 3 copper-containing enzyme involved in melanogenesis. The nature of these interactions often involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert antimelanogenic effects on B16F10 cells without causing cytotoxicity. This indicates its potential use in treatments for hyperpigmentation disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing the conversion of mono- or di-phenolic compounds to melanin. This inhibition can lead to reduced melanin production, making it a potential candidate for skin-whitening agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable under various conditions, but its activity can degrade over extended periods. Long-term effects on cellular function have been observed, with continuous exposure leading to sustained inhibition of melanogenesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant adverse effects. At higher doses, toxic effects such as cytotoxicity and disruption of normal cellular functions have been reported.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) has been identified as a key transporter for this compound, facilitating its uptake into cells. This transporter-mediated distribution ensures that the compound reaches its target sites effectively.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy.

Biological Activity

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the fluorinated ethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

This compound has been studied for its interaction with various biological targets:

- Inhibition of Protein Kinase B (PKB) : Research indicates that compounds similar to this structure may act as inhibitors of PKB, a critical enzyme in cell signaling pathways related to cancer and metabolic diseases .

- Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, suggesting that this compound may also possess similar activity, which could be beneficial in treating neurodegenerative disorders .

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Case Study 1: PKB Inhibition

In a study evaluating novel inhibitors of PKB, compounds structurally related to this compound were synthesized and tested. The results demonstrated significant inhibition of PKB activity, suggesting potential therapeutic applications in oncology .

Case Study 2: Acetylcholinesterase Activity

Another investigation focused on the inhibition of acetylcholinesterase by various piperazine derivatives. The compound exhibited competitive inhibition with an IC50 value of 15 μM, indicating its potential as a treatment for Alzheimer's disease .

Case Study 3: Antimelanogenic Activity

Research into the antimelanogenic properties revealed that the compound reduced melanin production in B16F10 melanoma cells. This suggests a possible application in skin depigmentation therapies or cosmetic formulations aimed at reducing hyperpigmentation .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one exhibit antidepressant-like effects. The piperazine ring is known for its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. A study demonstrated that derivatives of this compound could enhance serotonin reuptake inhibition, suggesting potential as novel antidepressants .

Antipsychotic Properties

The structural features of this compound allow it to target various receptors implicated in psychotic disorders. Preliminary studies have shown that it may possess antipsychotic properties through modulation of dopaminergic pathways, similar to existing antipsychotic medications .

Anti-cancer Research

Emerging research has explored the application of this compound in cancer therapy. Its ability to inhibit cell proliferation in certain cancer cell lines has been documented, indicating a potential role as an anti-cancer agent. The fluorinated ethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Neurological Disorders

The compound's interaction with the central nervous system (CNS) receptors positions it as a candidate for treating neurological disorders such as anxiety and schizophrenia. Its pharmacological profile suggests it may modulate GABAergic activity, which is crucial in managing anxiety disorders .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers. The amino group allows for easy functionalization, enabling the creation of materials with tailored properties for specific applications such as drug delivery systems or smart materials .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives to enhance performance characteristics such as adhesion strength and resistance to environmental degradation .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of a series of piperazine derivatives, including compounds structurally related to this compound. The results indicated significant improvements in behavioral tests indicative of antidepressant activity in animal models .

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a prominent cancer research institute tested the efficacy of this compound against various cancer cell lines. The findings revealed a marked reduction in cell viability, suggesting its potential as an anti-cancer agent. Further investigations are ongoing to elucidate the underlying mechanisms .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 4-fluorophenyl) may enhance receptor binding affinity in neurological targets, while aliphatic groups (e.g., isopropyl) favor hydrophobic interactions in enzyme inhibition .

- Biological Activity : Trifluoromethylphenyl derivatives exhibit significant antiparasitic activity, suggesting that electron-withdrawing groups enhance bioactivity against pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: The compound can be synthesized via Mannich base reactions, where 3-amino-propan-1-one derivatives are condensed with formaldehyde and a substituted piperazine (e.g., 2-fluoroethylpiperazine) under reflux in ethanol. Key parameters include stoichiometric control of amines (1:1 molar ratio), reaction time (4–6 hours), and post-reaction purification via recrystallization (e.g., acetone or ethyl acetate) .

Q. How are structural and purity analyses typically performed for this compound, and what spectral data are essential for validation?

- Methodological Answer: Characterization relies on:

- 1H/13C NMR: To confirm piperazine ring substitution patterns (e.g., δ 2.6–3.2 ppm for piperazine protons) and fluoroethyl group integration.

- IR spectroscopy: C=O stretching (~1680 cm⁻¹) and C-F bonds (~1100 cm⁻¹) are critical markers .

- Elemental analysis: Discrepancies ≤0.4% between calculated and observed C/H/N values validate purity .

Q. What in vitro assays are commonly used to screen this compound for biological activity, and what cell lines are relevant?

- Methodological Answer: Anticancer activity is tested using MTT assays on cancer cell lines (e.g., MCF-7, PC-3) in 96-well plates, with DMEM/RPMI-1640 media, 10% FBS, and 48–72-hour incubation at 37°C/5% CO₂. IC₅₀ values are calculated via nonlinear regression .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent on the piperazine ring influence the compound’s bioactivity compared to non-fluorinated analogs?

- Methodological Answer: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative SAR studies involve synthesizing analogs (e.g., ethyl, methylpiperazine) and testing against the same biological targets. Fluorinated derivatives often show improved pharmacokinetic profiles but may require adjusted dosing in toxicity assays .

Q. What computational strategies are employed to predict the binding mode of this compound with target enzymes (e.g., kinases or proteases)?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are used to model interactions. For example, piperazine nitrogen atoms may form hydrogen bonds with catalytic residues (e.g., Asp184 in Akt1), while the fluoroethyl group occupies hydrophobic pockets. Validation includes RMSD analysis of ligand-protein stability .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?

- Methodological Answer: Contradictions arise from dynamic conformational changes (e.g., piperazine ring puckering) or impurities. Solutions include:

- Variable-temperature NMR: To identify fluxional behavior.

- 2D NMR (COSY, HSQC): To assign coupled protons and confirm connectivity.

- High-resolution mass spectrometry (HRMS): To rule out isotopic impurities .

Q. What strategies improve synthetic yield when scaling up the reaction for preclinical studies?

- Methodological Answer: Scale-up challenges include exothermic side reactions and solvent volume limitations. Mitigation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.